3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique spirocyclic structure, which includes a quinoline and thiazolidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an amide-acid chloride intermediate. This intermediate undergoes intramolecular Friedel-Crafts cyclization to yield the quinoline core . Subsequent reactions with aryl cyanomethyl ketones and 5-amino-1-arylpyrazoles lead to the formation of the spirocyclic product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and thiazolidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound shares the quinoline core but lacks the spirocyclic thiazolidine moiety.
1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: Another spirocyclic compound with different substituents and biological activities.
Uniqueness
The uniqueness of 3’-PHENYL-5,6-DIHYDRO-4{H},4’{H}-SPIRO[PYRROLO[3,2,1-{IJ}]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE lies in its spirocyclic structure, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H16N2O2S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-phenylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C19H16N2O2S/c22-16-12-24-19(21(16)14-8-2-1-3-9-14)15-10-4-6-13-7-5-11-20(17(13)15)18(19)23/h1-4,6,8-10H,5,7,11-12H2 |
InChI Key |
ICXIWKIFZBQKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)N(C(=O)CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.